Methyl 7-chloro-8-fluoro-4-hydroxyquinoline-2-carboxylate

Catalog No.
S917586
CAS No.
1150164-88-7
M.F
C11H7ClFNO3
M. Wt
255.63 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 7-chloro-8-fluoro-4-hydroxyquinoline-2-carb...

CAS Number

1150164-88-7

Product Name

Methyl 7-chloro-8-fluoro-4-hydroxyquinoline-2-carboxylate

IUPAC Name

methyl 7-chloro-8-fluoro-4-oxo-1H-quinoline-2-carboxylate

Molecular Formula

C11H7ClFNO3

Molecular Weight

255.63 g/mol

InChI

InChI=1S/C11H7ClFNO3/c1-17-11(16)7-4-8(15)5-2-3-6(12)9(13)10(5)14-7/h2-4H,1H3,(H,14,15)

InChI Key

QNQCGOHVBPQXAH-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC(=O)C2=C(N1)C(=C(C=C2)Cl)F

Canonical SMILES

COC(=O)C1=CC(=O)C2=C(N1)C(=C(C=C2)Cl)F

Methyl 7-chloro-8-fluoro-4-hydroxyquinoline-2-carboxylate (CAS 1150164-88-7) is a highly functionalized, di-halogenated quinoline building block featuring a protected 2-carboxylate and a reactive 4-hydroxy (or 4-oxo) moiety . This compound is primarily procured as an advanced intermediate for the synthesis of complex heterocyclic pharmacophores, including specific kinase inhibitors and methionine adenosyltransferase 2A (MAT2A) inhibitors [1]. The methyl ester format ensures compatibility with standard organic transformations by preventing premature decarboxylation and improving aprotic solvent solubility compared to its free acid counterpart.

Substituting this compound with the free acid (7-chloro-8-fluoro-4-hydroxyquinoline-2-carboxylic acid) or the isomeric 3-carboxylate ester leads to immediate synthetic divergence and reduced yields . The free acid exhibits poor solubility in aprotic solvents and is prone to unwanted side reactions during 4-OH activation (such as mixed anhydride formation with POCl3), requiring additional protection steps. Furthermore, replacing it with a mono-halogenated analog fundamentally alters the electronic distribution of the quinoline core, shifting the pKa of the 4-hydroxyl group and removing the metabolic blocking effect provided by the 8-fluoro substituent, which is critical for downstream target binding and stability [1].

Enhanced Aprotic Solvent Solubility for 4-Position Activation

The methyl ester format of Methyl 7-chloro-8-fluoro-4-hydroxyquinoline-2-carboxylate significantly increases lipophilicity compared to the free 2-carboxylic acid. While the free acid is highly polar and often requires polar protic solvents or strong bases for dissolution, the methyl ester achieves standard process concentrations in aprotic solvents like DMF, DCM, and THF. This solubility is critical for quantitative conversion during 4-OH activation (e.g., reaction with POCl3 or Tf2O), where the presence of the free acid would lead to mixed anhydrides or require prior esterification, adding a synthetic step and reducing overall yield by 15-25% [1].

Evidence DimensionSolubility in aprotic solvents and activation yield
Target Compound DataHigh solubility; direct 4-OH activation proceeds without carboxylate interference
Comparator Or Baseline7-chloro-8-fluoro-4-hydroxyquinoline-2-carboxylic acid (free acid)
Quantified DifferenceEliminates one protection step; prevents ~15-25% yield loss associated with mixed anhydride formation
ConditionsStandard laboratory activation of 4-OH to 4-Cl or 4-OTf using POCl3 or Tf2O

Procuring the methyl ester directly eliminates a mandatory protection step, saving time and improving overall yield during the synthesis of 4-substituted quinoline derivatives.

Strict Regiochemical Fidelity for Non-Fluoroquinolone Pharmacophores

Procurement of the 2-carboxylate isomer is mandatory for synthesizing specific kinase and MAT2A inhibitors [1]. Attempting to substitute with the more common 3-carboxylate isomer (Ethyl 7-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylate) shifts the vector of the carbonyl group by approximately 60 degrees. This positional shift completely abolishes binding affinity in targets requiring a 2-position hydrogen bond acceptor, where 2-carboxylate derivatives exhibit high affinity, whereas 3-carboxylate analogs are structurally incompatible with the binding pocket [2].

Evidence DimensionPharmacophore geometry and target binding affinity
Target Compound Data2-carboxylate vector aligns with specific allosteric binding pockets
Comparator Or Baseline3-carboxylate isomer (fluoroquinolone precursor)
Quantified Difference~60-degree shift in carbonyl vector; complete loss of target-specific binding
ConditionsStructure-activity relationship (SAR) modeling for MAT2A or COX-II receptor pockets

Buyers targeting allosteric kinase or MAT2A pockets must procure the 2-carboxylate isomer, as the 3-carboxylate isomer is strictly limited to fluoroquinolone antibiotic development.

Electronic Tuning and Metabolic Blocking via 8-Fluoro Substitution

The inclusion of the 8-fluoro substituent alongside the 7-chloro group provides a dual advantage over the mono-halogenated baseline (Methyl 7-chloro-4-hydroxyquinoline-2-carboxylate)[1]. The strong inductive electron-withdrawing effect of the fluorine atom lowers the pKa of the 4-hydroxy/4-oxo system, which enhances the leaving group ability in subsequent cross-coupling reactions. Furthermore, in downstream API development, the 8-fluoro group blocks cytochrome P450-mediated oxidation at the 8-position, a common metabolic liability in 7-substituted quinolines, thereby significantly extending the half-life of the final synthesized molecule [2].

Evidence DimensionMetabolic blocking and electronic induction
Target Compound Data7-chloro-8-fluoro core (blocked 8-position, lowered 4-OH pKa)
Comparator Or BaselineMethyl 7-chloro-4-hydroxyquinoline-2-carboxylate (unblocked 8-position)
Quantified DifferencePrevents 8-position oxidation; inductive effect enhances 4-position reactivity
ConditionsDownstream API metabolic stability assays and electrophilic activation steps

Selecting the 8-fluoro derivative preemptively solves downstream pharmacokinetic liabilities while improving the efficiency of intermediate cross-coupling steps.

Development of MAT2A Inhibitors

Serves as a core building block for pyrazolo[3,4-c]quinoline-based MAT2A inhibitors used in synthetic lethality oncology models, where the di-halogenated quinoline ring dictates critical protein-ligand interactions [1].

Advanced Cross-Coupling Intermediates

The methyl ester allows for seamless conversion of the 4-hydroxy group to a chloride or triflate, enabling subsequent Suzuki, Stille, or Buchwald-Hartwig aminations at the 4-position without carboxylate interference .

Library Generation for Kinase Inhibitors

The 2-carboxylate can be selectively hydrolyzed and converted into various amides, providing a versatile vector for exploring structure-activity relationships in novel kinase inhibitor discovery programs [2].

XLogP3

2.3

Wikipedia

Methyl 7-chloro-8-fluoro-4-hydroxyquinoline-2-carboxylate

Dates

Last modified: 08-16-2023

Explore Compound Types